![molecular formula C20H32O4 B10768254 7-[(1R,2S)-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid](/img/structure/B10768254.png)
7-[(1R,2S)-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(1R,2S)-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid is a complex organic compound belonging to the class of prostanoids. Prostanoids are a subclass of eicosanoids, which are signaling molecules derived from fatty acids. This compound is characterized by its intricate structure, which includes a cyclopentane ring, a hydroxyl group, and a heptanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1R,2S)-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring is formed through a Diels-Alder reaction, which involves the reaction of a diene with a dienophile under heat.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced through a hydroxylation reaction, often using osmium tetroxide (OsO4) as a catalyst.
Attachment of the Heptanoic Acid Chain: The heptanoic acid chain is attached through a series of esterification and hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-[(1R,2S)-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclopentane ring can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride (SOCl2) and amines like ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
7-[(1R,2S)-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and differentiation.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions and cardiovascular diseases.
Industry: Utilized in the synthesis of other complex organic molecules and as a precursor for the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-[(1R,2S)-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with prostanoid receptors, which are G-protein-coupled receptors involved in various physiological processes.
Pathways Involved: It modulates signaling pathways related to inflammation, vasodilation, and platelet aggregation.
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E2: Another prostanoid with similar structural features but different biological activities.
Prostaglandin F2α: Similar in structure but primarily involved in reproductive processes.
Leukotriene B4: An eicosanoid with a different structure but involved in similar inflammatory pathways.
Uniqueness
7-[(1R,2S)-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid is unique due to its specific combination of functional groups and its distinct biological activities. Its ability to modulate multiple signaling pathways makes it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C20H32O4 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
7-[(1R,2S)-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/t16-,17+,18+/m0/s1 |
InChI Key |
BGKHCLZFGPIKKU-RCCFBDPRSA-N |
Isomeric SMILES |
CCCCC[C@H](C=C[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


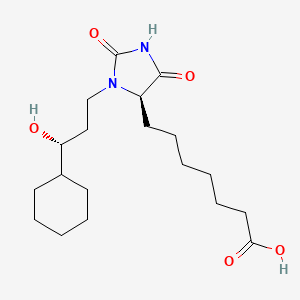
![5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B10768201.png)
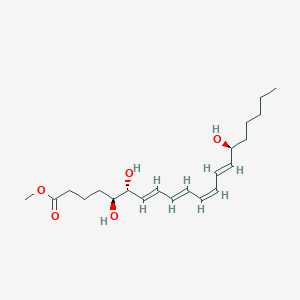
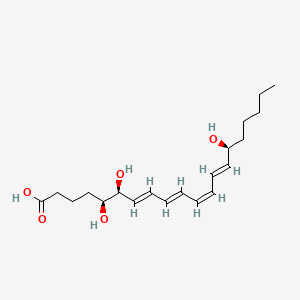
![(E)-7-[(2R)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10768218.png)
![2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-N-biotinoyl-1,5-diampentane](/img/structure/B10768221.png)
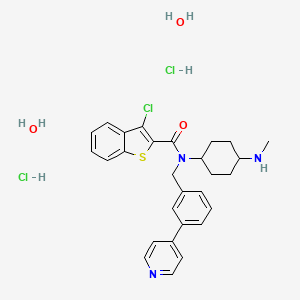
![7-[(1R)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid](/img/structure/B10768234.png)
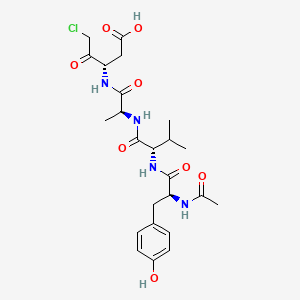
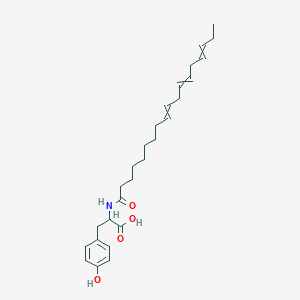
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenoxy]hexyl]pentanamide](/img/structure/B10768241.png)
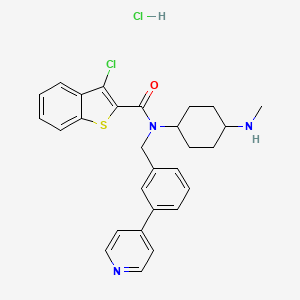
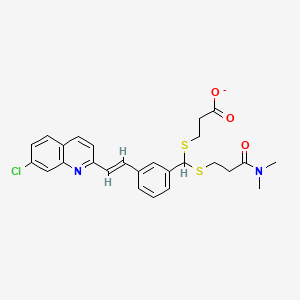
![(E)-7-[(1R,2R,3S,5S)-2-[(3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10768264.png)
